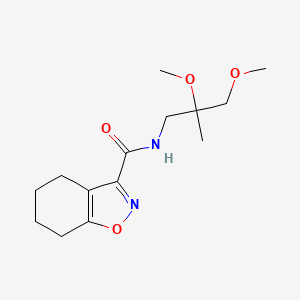
N-(2,3-dimethoxy-2-methylpropyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxy-2-methylpropyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound that has attracted attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 2034242-48-1
- Molecular Formula : C₁₄H₂₂N₂O₄
- Molecular Weight : 282.34 g/mol
This compound features a benzoxazole structure, which is known for its diverse biological activities. The presence of a carboxamide group enhances its potential as a pharmaceutical agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented in the literature, similar compounds are often synthesized through methods involving:
- Formation of the benzoxazole ring.
- Introduction of the carboxamide group.
- Alkylation with the dimethoxy-substituted propyl group.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing the synthesized compound.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 12.8 |
| HepG2 (Liver) | 10.0 |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In studies evaluating its efficacy against various bacterial strains and fungi:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | 500 |
| Candida albicans | 125 |
The results indicate that this compound possesses moderate activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Structure-Activity Relationship (SAR)
A structure–activity relationship analysis reveals that modifications to the benzoxazole scaffold can significantly influence biological activity. For instance:
- Compounds with electron-donating groups on the benzoxazole ring tend to exhibit enhanced anticancer and antimicrobial activities.
- The presence of methoxy groups increases solubility and bioavailability.
Case Studies
Several case studies have documented the biological effects of related benzoxazole derivatives:
- Benzoxazole Derivatives Against Cancer :
- Antimicrobial Screening :
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(19-3,9-18-2)8-15-13(17)12-10-6-4-5-7-11(10)20-16-12/h4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKBMTKAZSIDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NOC2=C1CCCC2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














